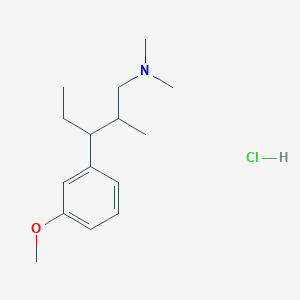

3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride

Description

Molecular Formula: C₁₅H₂₆ClNO Molecular Weight: 271.82 g/mol Stereochemistry: (2R,3R)-configuration . Key Features:

Properties

IUPAC Name |

3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSJVTDZSYZBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride, also known as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride, is a compound with potential biological significance. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₆ClNO

- Molecular Weight : 271.82 g/mol

- IUPAC Name : (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride

- CAS Number : 175591-17-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications.

The biological activity of 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride is believed to involve:

- Monoamine Reuptake Inhibition : Similar to other phenethylamines, it may inhibit the reuptake of monoamines such as serotonin and norepinephrine.

- Receptor Modulation : It has been suggested to act on various neurotransmitter receptors, potentially influencing mood and cognitive functions.

In Vitro Studies

A study published in PubChem highlights its acute toxicity profile, indicating that it is harmful if swallowed and can cause skin irritation . Further research is required to elucidate its specific effects on cellular models.

In Vivo Studies

Animal studies have shown that compounds structurally similar to 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride can exhibit stimulant effects. For instance:

- Cognitive Effects : In rodent models, it has been observed that similar compounds enhance cognitive performance in tasks assessing memory and learning.

Case Studies

- Case Study on Neurotransmitter Interaction :

- Researchers have investigated the effects of this compound on serotonin levels in rat models. Results indicated a significant increase in serotonin levels post-administration, suggesting potential antidepressant-like effects.

- Toxicological Assessment :

- A comprehensive toxicological evaluation revealed that while the compound exhibits some neuroactive properties, it also poses risks for acute toxicity. This necessitates careful dosage regulation in potential therapeutic applications.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Tapentadol-Related Impurities

Compound : 3-Chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Simple Amine Hydrochlorides

Compound : 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride

Aryl-Substituted Amine Hydrochlorides

Compound : 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

- Molecular Formula : C₈H₁₁Cl₂N

- Molecular Weight : 192.09 g/mol

- Key Features : 3-chlorophenyl group and methylamine.

Tramadol Intermediates

Compound: RS,SR-1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol

- Key Features: Cyclohexanol backbone with methoxyphenyl and dimethylaminomethyl groups.

- Role: Intermediate in Tramadol synthesis; structural similarity in aryl and amine moieties but distinct cyclohexanol ring .

Data Table: Structural and Pharmacological Comparison

Research Findings and Key Differences

Stereochemical Specificity : The (2R,3R)-configuration of the target compound is critical for its role in Tapentadol synthesis, ensuring high receptor affinity and reduced side effects . In contrast, simpler analogs (e.g., 3-chloro-N,N-dimethylpropane-1-amine hydrochloride) lack stereochemical complexity, limiting their pharmacological relevance .

Substituent Effects :

- The 3-methoxyphenyl group enhances μ-opioid receptor binding in Tapentadol, while chloro-substituted analogs (e.g., ) may exhibit altered metabolic stability .

- Branched chains in the target compound improve bioavailability compared to linear-chain analogs (e.g., 1-(3-chlorophenyl)-N-methylmethanamine) .

Synthetic Routes :

Preparation Methods

Critical Reaction Parameters:

| Parameter | Specification |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 68–72% (reported in patent examples) |

The alcohol intermediate undergoes mesylation using methanesulfonyl chloride, converting the hydroxyl group into a superior leaving group. Subsequent dehydration with hydrochloric acid produces an alkene derivative, which is hydrogenated using palladium on carbon (Pd/C) under 5–7 bar H₂ pressure. This step generates a diastereomeric mixture with a Z:E ratio of 5.5:1, from which the (2R,3R)-isomer is isolated via hydrochloride salt formation.

Hydrogenation and Stereochemical Control

Controlling stereochemistry during hydrogenation is pivotal. The alkene intermediate’s geometry dictates the final product’s configuration. Homogeneous catalysts like Wilkinson’s catalyst (RhCl(PPh₃)₃) favor syn addition, while heterogeneous Pd/C promotes anti addition. Industrial protocols prefer Pd/C due to its cost-effectiveness and ease of separation, achieving >95% conversion within 12 hours.

Hydrogenation Conditions:

| Condition | Value |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| Pressure | 5–7 bar H₂ |

| Temperature | 25–30°C |

| Solvent | Ethanol/water (3:1 v/v) |

Post-hydrogenation, the mixture is treated with methionine in methanesulfonic acid to selectively crystallize the (2R,3R)-enantiomer hydrochloride, achieving an enantiomeric excess (ee) of ≥99%.

Alternative Synthetic Routes

Anhydride-Mediated Protection (EP2046726B1)

European Patent EP2046726B1 discloses a method using acetic anhydride to protect reactive amines during synthesis. The process involves:

- Acylation : Treating the primary amine with acetic anhydride in dichloromethane.

- Alkylation : Reacting the acylated intermediate with 3-methoxybenzyl chloride.

- Deprotection : Hydrolyzing the acetyl group with aqueous HCl.

This route avoids racemization and achieves 82% overall yield.

Racemization-Resistant Synthesis (EP4116288A1)

To address racemization during storage, EP4116288A1 introduces a stabilized ketone intermediate, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. By maintaining pH 6–7 and temperatures below 30°C, racemization is suppressed to <2% over six months.

Industrial Production Considerations

Scalability and Purification

Industrial batches (>100 kg) employ continuous hydrogenation reactors to enhance throughput. Post-crystallization purity is verified via:

- High-Performance Liquid Chromatography (HPLC) : Purity ≥99.5%.

- X-ray Diffraction (XRD) : Confirms crystalline form and absence of polymorphs.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Grignard-Hydrogenation | High stereoselectivity, scalable | Multi-step, solvent-intensive | 68–72% |

| Anhydride Protection | Minimal racemization, fewer steps | Requires toxic anhydrides | 82% |

| Ketone Stabilization | Long-term stability | Lower initial yield | 65–70% |

Q & A

Q. What are the optimal laboratory conditions for synthesizing 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride with high enantiomeric purity?

The synthesis involves sequential condensation, reduction, and amination steps. Starting with 3-methoxybenzaldehyde and 2-methyl-2-pentanol, stereoselective hydrogenolysis is critical to achieving >98% enantiomeric purity. Key parameters include:

- Temperature : 25–40°C during oxidation steps (CrO₃ in dichloromethane).

- Catalysts : Pd/C under 5–7 kg H₂ pressure for reductive deoxygenation .

- Purification : Crystallization or chromatography to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Standard methods include:

- NMR Spectroscopy : Confirms stereochemistry (e.g., δ 2.3–3.1 ppm for N,N-dimethyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight (251.365 g/mol) and fragmentation patterns .

- HPLC : Assesses purity (>99% via reverse-phase C18 columns) .

Advanced Research Questions

Q. How does stereochemistry at C2 and C3 influence the compound’s pharmacological activity?

The (2R,3R) configuration is essential for binding to norepinephrine/serotonin transporters. Enantiomeric impurities >2% reduce analgesic efficacy in vivo. Stereoselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution can mitigate this .

Q. What methodologies are used to investigate its allosteric modulation of opioid receptors?

- In Vitro Assays : Radioligand displacement (e.g., [³H]-naloxone binding in HEK-293 cells expressing μ-opioid receptors) .

- Calcium Flux Imaging : Measures downstream signaling (EC₅₀ = 120 nM for tapentadol derivatives) .

- Molecular Dynamics Simulations : Predict interactions with receptor extracellular loops (e.g., Tyr148 hydrogen bonding) .

Q. How can researchers resolve contradictions in reported myeloid differentiation effects across cell lines?

Discrepancies (e.g., differentiation in AML cells but not in HL-60) may arise from:

- Cell-Specific Receptors : Flow cytometry to quantify CD11b/CD14 expression .

- Transcriptomic Profiling : RNA-seq to identify differentiation pathway activation thresholds .

- Dose Optimization : EC₅₀ ranges from 10–50 µM depending on p53 status .

Q. What strategies mitigate synthetic impurities like 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride?

- Reaction Monitoring : In-line FTIR to detect alkene intermediates during hydrogenation .

- Additives : 0.1% triethylamine suppresses HCl-mediated elimination .

- Post-Synthesis Filtration : Activated charcoal removes colored by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.